"6-Chloro-5-methyl-2-pyrazinamine" synthesis from 2-amino-6-chloropyridine
"6-Chloro-5-methyl-2-pyrazinamine" synthesis from 2-amino-6-chloropyridine
An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methyl-2-pyrazinamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 6-chloro-5-methyl-2-pyrazinamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis of pyrazine-containing molecules is of significant interest due to their presence in numerous biologically active compounds.[1][2] This guide details a practical and efficient multi-step synthesis, starting from readily available precursors. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a discussion of the underlying chemical principles and reaction mechanisms. While a direct conversion from 2-amino-6-chloropyridine is not feasible due to the fundamental differences in the core heterocyclic structures, this guide presents a de novo synthesis of the pyrazine ring, followed by a regioselective chlorination.
Introduction and Retrosynthetic Analysis
6-Chloro-5-methyl-2-pyrazinamine is a substituted pyrazine derivative. The pyrazine core is a key pharmacophore in a variety of therapeutic agents, including antiviral and anticancer drugs.[3] The strategic placement of the chloro, methyl, and amino groups on the pyrazine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Our synthetic strategy is based on the initial construction of the 2-amino-5-methylpyrazine core, followed by a regioselective chlorination at the 6-position. The retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of 6-Chloro-5-methyl-2-pyrazinamine.
This approach is advantageous as it utilizes commercially available and relatively inexpensive starting materials. The key steps are the formation of the pyrazine ring through a cyclocondensation reaction and a subsequent selective chlorination.
Synthesis of 2-Amino-5-methylpyrazine (Intermediate)
The synthesis of the key intermediate, 2-amino-5-methylpyrazine, can be efficiently achieved through the condensation of methylglyoxal and 2-aminomalonamide. This method is advantageous as it avoids the use of hazardous reagents and provides a direct route to the pyrazine core.[4][5]
Reaction Mechanism
The formation of the pyrazine ring proceeds via a cyclocondensation reaction. The more nucleophilic amino group of 2-aminomalonamide attacks one of the carbonyl groups of methylglyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.
Experimental Protocol: Synthesis of 2-amino-5-methylpyrazine
This protocol is adapted from established methods for the synthesis of substituted pyrazines.[4][5]
Step 1: Cyclocondensation to form 3-hydroxy-5-methylpyrazine-2-carboxamide
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a 40% aqueous solution of methylglyoxal and 2-aminomalonamide.
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Cool the mixture to 5-10°C in an ice-water bath.
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Slowly add a 40% aqueous solution of sodium hydroxide dropwise, maintaining the internal temperature below 15°C.
-
After the addition is complete, continue stirring at this temperature for 6-8 hours.
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Neutralize the reaction mixture to a pH of approximately 6 with a 10% hydrochloric acid solution. A solid precipitate will form.
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Filter the solid, wash with cold water, and dry to obtain the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.
Step 2: Subsequent transformations to 2-amino-5-methylpyrazine
The crude intermediate from Step 1 can be converted to 2-amino-5-methylpyrazine through a series of reactions as outlined in the patent literature, which may include hydrolysis, chlorination, reduction, and Hofmann rearrangement.[4] For the purpose of this guide, we will assume the availability of the 2-amino-5-methylpyrazine intermediate for the subsequent chlorination step.
Data Presentation: Reagents and Conditions for Cyclocondensation
| Reagent | Molar Ratio | Key Parameters | Expected Yield |
| Methylglyoxal (40% aq.) | 1.0 | Temperature: 5-10°C | 70-80% |
| 2-Aminomalonamide | 1.0 | pH: Alkaline, then neutralized to ~6 | |
| Sodium Hydroxide (40% aq.) | q.s. to maintain alkaline pH | Reaction Time: 6-8 hours | |
| Hydrochloric Acid (10%) | q.s. for neutralization |
Regioselective Chlorination of 2-Amino-5-methylpyrazine
The final step in the synthesis is the regioselective chlorination of 2-amino-5-methylpyrazine to yield the target molecule, 6-chloro-5-methyl-2-pyrazinamine. The choice of chlorinating agent and reaction conditions is crucial for achieving high selectivity and yield. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation as it is a mild and effective source of electrophilic chlorine for electron-rich aromatic and heteroaromatic systems.[6][7]
Rationale for Regioselectivity
The pyrazine ring of 2-amino-5-methylpyrazine has two available positions for electrophilic substitution: C3 and C6. The amino group at C2 and the methyl group at C5 are both electron-donating and activating groups. The amino group strongly activates the ortho (C3) and para (C6) positions. The methyl group activates the ortho positions (C4 and C6). Therefore, the C6 position is activated by both the amino and methyl groups, making it the most nucleophilic and the preferred site for electrophilic attack.
Caption: Workflow for the chlorination of 2-amino-5-methylpyrazine.
Experimental Protocol: Synthesis of 6-Chloro-5-methyl-2-pyrazinamine
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In a round-bottom flask, dissolve 2-amino-5-methylpyrazine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0-5°C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-5-methyl-2-pyrazinamine.
Data Presentation: Reagents and Conditions for Chlorination
| Reagent | Molar Ratio | Key Parameters | Expected Yield |
| 2-Amino-5-methylpyrazine | 1.0 | Temperature: 0°C to room temp. | >80% |
| N-Chlorosuccinimide (NCS) | 1.05 - 1.1 | Solvent: DMF or Acetonitrile | |
| Reaction Time: 2-4 hours |
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
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δ 7.8-8.0 (s, 1H, pyrazine-H)
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δ 4.5-5.0 (br s, 2H, -NH₂)
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δ 2.4-2.6 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 155-158 (C-NH₂)
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δ 148-152 (C-Cl)
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δ 135-138 (C-CH)
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δ 130-133 (C-CH₃)
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δ 20-23 (-CH₃)
Mass Spectrometry (EI):
-
m/z (%): 143/145 ([M]⁺, with characteristic 3:1 isotopic pattern for chlorine)
Safety and Handling
-
Methylglyoxal: A toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
N-Chlorosuccinimide (NCS): A corrosive and oxidizing solid. Avoid contact with skin and eyes. Handle in a fume hood.
-
Solvents (DMF, Acetonitrile): Flammable and toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has outlined a practical and efficient synthetic route for the preparation of 6-chloro-5-methyl-2-pyrazinamine. The synthesis proceeds via the construction of the 2-amino-5-methylpyrazine core from readily available starting materials, followed by a highly regioselective chlorination using N-chlorosuccinimide. The provided protocols and mechanistic insights are intended to be a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.
References
- Preparation method, product and application of 2-amino-5-methylpyrazine. CN111925333A.
- Synthesis process of 2-methyl-5-pyrazine formate. CN109369545B.
- Process for preparing 2-amino-5-chloropyridine. US3985759A.
-
N-Chlorosuccinimide. Wikipedia. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
6-chloro-n-methylpyrazin-2-amine (C5H6ClN3). PubChemLite. Available at: [Link]
-
Pyrazinealkaloidsvia dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. RSC Publishing. Available at: [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Semantic Scholar. Available at: [Link]
-
Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]
-
Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. RSC Publishing. Available at: [Link]
- Chlorination with sulfuryl chloride. US3920757A.
- Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Google Patents.
- Synthesis method of 2-amino-6-chloropurine. CN113234077B.
-
Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. RSC Publishing. Available at: [Link]
-
Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. Available at: [Link]
-
6 Chloro N methyl 3 pyridinemethanamine. mzCloud. Available at: [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. Letters in Applied NanoBioScience. Available at: [Link]
-
Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Available at: [Link]
-
2-Chloro-6-methylpyrazine. PubChem. Available at: [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. Available at: [Link]
-
Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. Available at: [Link]
-
The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. RSC Publishing. Available at: [Link]
Sources
- 1. mzCloud – 6 Chloro N methyl 3 pyridinemethanamine [mzcloud.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 5. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 6. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
